Home > Products > Screening Compounds P56236 > N-benzyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide
N-benzyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide -

N-benzyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide

Catalog Number: EVT-5768288
CAS Number:
Molecular Formula: C17H14F3N3O
Molecular Weight: 333.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide

    Compound Description: This compound served as a promising lead compound for anticonvulsant activity. [] Further studies focusing on its derivatives aimed to explore structure-activity relationships and optimize its therapeutic potential. []

N-[(2,4-dichlorophenyl)methyl]-2-(1-(R-benzyl)-2,4-dioxo-quinazolin-3-yl)acetamides

    Compound Description: This series of compounds represents 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide. [] Synthesized to investigate the structure-activity relationship of the parent compound, these derivatives unfortunately did not demonstrate significant anticonvulsant activity. []

    Relevance: This series illustrates a direct structural modification strategy employed on a lead compound with a cyclic amide core, similar to the target compound N-benzyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide. [] This highlights the shared research interest in modulating the activity of cyclic amides through structural modifications.

2-Amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl}acetamide (OSU-03012)

    Compound Description: OSU-03012 is a celecoxib derivative initially identified as a phosphoinositide-dependent protein kinase-1 (PDK-1) inhibitor. [, , , ] Studies revealed its ability to prevent Y-box binding protein-1 (YB-1) from inducing epidermal growth factor receptor (EGFR) expression, thus highlighting its potential as an anticancer agent. [, , ]

    Relevance: While structurally different from N-benzyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide, OSU-03012's identification as a PDK-1 inhibitor with anticancer properties highlights the exploration of diverse heterocyclic scaffolds for therapeutic development, showcasing the breadth of research within the field. [, , , ]

6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one

    Compound Description: This compound serves as a central scaffold for developing novel antimicrobial agents. [, ] Researchers have synthesized various derivatives by modifying this core structure to enhance its antimicrobial activity. [, ]

    Relevance: This compound shares the benzimidazole moiety with N-benzyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide, signifying a common structural motif explored for its potential therapeutic applications. [, ]

N'-{4-[2-(1H-benzimidazol-2-YL)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide

    Compound Description: This compound represents another benzimidazole derivative investigated for its anti-inflammatory activity. [] Researchers synthesized and evaluated this compound alongside several derivatives to explore its therapeutic potential. []

    Relevance: The presence of the benzimidazole core and the acetamide side chain in both this compound and N-benzyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide emphasizes the relevance of these structural features in medicinal chemistry research. []

Properties

Product Name

N-benzyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide

IUPAC Name

N-benzyl-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide

Molecular Formula

C17H14F3N3O

Molecular Weight

333.31 g/mol

InChI

InChI=1S/C17H14F3N3O/c18-17(19,20)16-22-13-8-4-5-9-14(13)23(16)11-15(24)21-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,21,24)

InChI Key

OYDYGDDPWMMQNV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.